1,4-Naphthalenedione, 2-chloro-3-((5-methyl-3-isoxazolyl)amino)-
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Overview
Description
2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group, an amino group attached to a methylisoxazole ring, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction between a 1,3-dipole and a dipolarophile.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Naphthoquinone Core: The naphthoquinone core is synthesized through the oxidation of naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone core can yield hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted naphthoquinones.
Scientific Research Applications
2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione involves its interaction with cellular targets, such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. Additionally, it can inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-((5-methylisoxazol-3-yl)amino)naphthalene-1,4-dione is unique due to the presence of the 5-methylisoxazole ring, which imparts distinct biological activities compared to other naphthoquinone derivatives. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
Properties
CAS No. |
120983-28-0 |
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Molecular Formula |
C14H9ClN2O3 |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
2-chloro-3-[(5-methyl-1,2-oxazol-3-yl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-6-10(17-20-7)16-12-11(15)13(18)8-4-2-3-5-9(8)14(12)19/h2-6H,1H3,(H,16,17) |
InChI Key |
RETAXHWHRZEFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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